molecular formula C18H21NO2S B5720273 N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide

N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide

Cat. No.: B5720273
M. Wt: 315.4 g/mol
InChI Key: ZFOCLAFCBASWBY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a phenyl group substituted with methyl groups and a phenoxy group substituted with a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3-methyl-2-methylsulfanylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Amidation Reaction: The phenoxy intermediate is then reacted with 2,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Could be investigated for its potential therapeutic effects.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would be specific to the compound’s activity and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-phenoxyacetamide: Lacks the methylsulfanyl group.

    N-(2,4-dimethylphenyl)-2-(3-methylphenoxy)acetamide: Lacks the methylsulfanyl group on the phenoxy ring.

    N-(2,4-dimethylphenyl)-2-(2-methylsulfanylphenoxy)acetamide: Methylsulfanyl group is in a different position.

Uniqueness

N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide is unique due to the specific substitution pattern on the phenyl and phenoxy rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-12-8-9-15(14(3)10-12)19-17(20)11-21-16-7-5-6-13(2)18(16)22-4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOCLAFCBASWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2SC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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